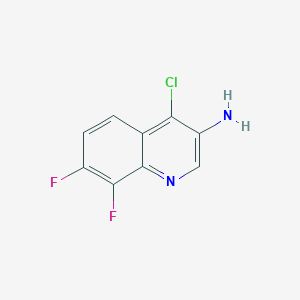

4-Chloro-7,8-difluoroquinolin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Chloro-7,8-difluoroquinolin-3-amine involves a series of reactions. The general procedure for synthesis of 4-chloro-6,8-difluoroquinoline involves taking 6,8-Difluoroquinolin-4(1H)-one and POCl3 (excess) as solvent. The resulting reaction mixture is stirred at 120 °C for 4 hours .Molecular Structure Analysis

The molecular structure of 4-Chloro-7,8-difluoroquinolin-3-amine is represented by the formula C9H5ClF2N2. The InChI Code is 1S/C9H6F2N2/c10-7-2-1-5-3-6 (12)4-13-9 (5)8 (7)11/h1-4H,12H2 .Physical And Chemical Properties Analysis

The physical form of 4-Chloro-7,8-difluoroquinolin-3-amine is solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, such as 4-Chloro-7,8-difluoroquinolin-3-amine, are synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These methods have been considered for the synthesis of polyfluorinated quinolines .

Functionalization of Polyfluorinated Quinolines

Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed . These methods are used to modify the properties of the quinolines for various applications .

Biological Activity

Fluoroquinolines, including 4-Chloro-7,8-difluoroquinolin-3-amine, exhibit remarkable biological activity . They are known to enhance the biological activity of fluorinated compounds and provide some unique properties . They are used as inhibitors of various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .

Medical Applications

Fluoroquinolines have found applications in medicine . They are used as the basic structure for the search of synthetic antimalarial drugs . They are also used in transplantation medicine, and for the treatment of rheumatic arthritis and psoriasis .

Agricultural Applications

A number of fluorinated quinolines have found application in agriculture . They are used due to their unique properties and biological activity .

Components for Liquid Crystals

Fluorinated quinolines are also used as components for liquid crystals . Their unique properties make them suitable for this application .

Cyanine Dyes

Quinolines are used in the production of cyanine dyes . These dyes make a considerable share in commercial production .

Antimicrobial Activity

Some novel 7-chloro-4-aminoquinoline derivatives, which can be synthesized from 4-Chloro-7,8-difluoroquinolin-3-amine, have shown efficient antimicrobial activity . This makes them useful in the development of new antimicrobial drugs .

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-7,8-difluoroquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2/c10-7-4-1-2-5(11)8(12)9(4)14-3-6(7)13/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJDQYRLMUVOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Cl)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7,8-difluoroquinolin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2405873.png)

![N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)

![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)